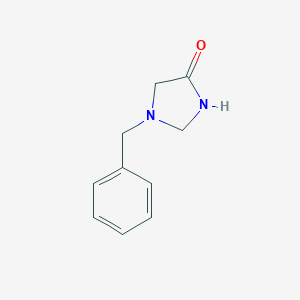

1-Benzylimidazolidin-4-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzylimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c13-10-7-12(8-11-10)6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDSSDDTWCXOPQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363869 | |

| Record name | 1-benzylimidazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114981-11-2 | |

| Record name | 1-benzylimidazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzylimidazolidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 1-Benzylimidazolidin-4-one and its Derivatives

This technical guide provides a comprehensive overview of the synthetic methodologies for this compound and its derivatives. The imidazolidin-4-one scaffold is a significant structural motif in medicinal chemistry, appearing in a variety of pharmacologically active compounds. This document details key synthetic protocols, presents quantitative data for comparative analysis, and illustrates the primary reaction pathways.

Core Synthesis of this compound

The synthesis of the parent this compound structure can be achieved through a straightforward cyclization reaction. One of the most direct methods involves the reaction of an aldehyde or ketone with an aminoacetamide.[1] A common route starts with N-benzylaminoacetamide and formaldehyde.[1]

The reaction proceeds by forming 1-benzyl-3-(hydroxymethyl)imidazolidin-4-one as an intermediate.[1] Subsequent removal of the hydroxymethyl group, typically by careful distillation at low pressure, yields the target this compound.[1] This method provides a simple and accessible route to the core scaffold.[1]

Synthesis of Imidazolidin-4-one Derivatives

Several robust and versatile multicomponent reactions are employed for the synthesis of highly substituted imidazolidin-4-one derivatives. These methods allow for the rapid generation of molecular diversity from simple starting materials.

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a classic and convenient method for preparing 5-substituted and 5,5-disubstituted hydantoins (imidazolidine-2,4-diones), which are closely related to imidazolidin-4-ones.[2] The reaction typically involves heating an aldehyde or ketone with potassium or sodium cyanide and ammonium carbonate in aqueous ethanol.[2] This multicomponent reaction works well for a variety of aliphatic and aromatic aldehydes and ketones.[2]

The mechanism begins with the formation of an iminium ion from the carbonyl compound and ammonium carbonate. Cyanide then adds to this intermediate to form an α-aminonitrile.[3] The aminonitrile undergoes intramolecular cyclization and rearrangement to yield the final hydantoin product.[4]

Strecker Synthesis

The Strecker synthesis is a fundamental method for producing α-amino acids from aldehydes or ketones, which are key precursors for imidazolidin-4-ones.[3][5][6] The process involves three main steps: the formation of an imine from an aldehyde and ammonia, the addition of cyanide to form an α-aminonitrile, and subsequent hydrolysis of the nitrile to a carboxylic acid.[3]

The reaction is typically initiated with an aldehyde, ammonium chloride (as a source of ammonia), and potassium cyanide.[7] The resulting α-aminonitrile is a versatile intermediate that can be hydrolyzed to an α-amino acid, which can then be used in cyclization reactions to form the imidazolidin-4-one ring.[5][8]

Ugi Four-Component Reaction (Ugi-4CR)

The Ugi four-component reaction is a powerful tool for generating complex molecules, including precursors to imidazolidin-4-ones, in a single step.[9] This reaction involves an amine, an aldehyde or ketone, an isocyanide, and a carboxylic acid to produce an α-acetamido carboxamide derivative.[9] A subsequent oxidative radical cyclization of the Ugi product can afford highly functionalized imidazolidinones.[10] This approach is highly valued for its efficiency and ability to create diverse molecular libraries for drug discovery.[11]

Experimental Protocols

General Synthesis of 3,5-Disubstituted Imidazolidine-2,4-diones[13]

-

Synthesis of C-Arylglycine: A Strecker synthesis is performed using an appropriate 4-arylaldehyde, sodium cyanide, and ammonium chloride. This is followed by acid hydrolysis to form the C-arylglycine derivative.

-

Cyclization: The C-arylglycine derivative (e.g., C-4-Methylphenylglycine, 9 mmol) is reacted with phenyl isocyanate (PhNCO, 9 mmol).

-

Reflux: The resulting aroylimidazilidinic acid is refluxed for 1 hour with 40 mL of 6N HCl solution.

-

Isolation: The white crystalline product is filtered, washed with H₂O, air-dried, and recrystallized from an ethanol/H₂O (1:1) mixture.

Synthesis of 2-(3-oxo-3-phenylpropanoyl)-3-(substituted aryl)-1-thiazolidin-4-ones (as an example of a related heterocyclic synthesis)[14]

-

Schiff Base Formation: Ketoanils are prepared by condensing 2,4-dioxo-4-phenyl butanal with various primary amines in ethanol. The mixture is refluxed for 3 hours, cooled on an ice bath, and the resulting solid is filtered and washed with diethyl ether.

-

Cyclocondensation: The Schiff base product (0.02 mol) and thioglycolic acid (0.03 mol) are mixed in dry benzene.

-

Reflux: The reaction mixture is refluxed for 6 hours.

-

Workup: The hot mixture is concentrated to half its volume, cooled, and neutralized with aqueous sodium bicarbonate solution to remove unreacted acid.

-

Purification: The precipitated product is filtered, washed with water, dried, and purified by crystallization from methanol.

Synthesis of Imidazolidine-4-ones via Schiff Base Cyclization[15]

-

Hydrazone Synthesis: Carboxylic acid hydrazide is reacted with various substituted aromatic aldehydes to yield hydrazone derivatives.

-

Cyclization: Equimolar quantities (0.001 mol) of the hydrazone and phenylalanine are dissolved in 20 mL of tetrahydrofuran.

-

Reflux: The mixture is refluxed for 24 hours.

-

Isolation: After cooling, the resulting solid is filtered and recrystallized from absolute methanol to yield the imidazolidine-4-one product.

Data Presentation

Table 1: Yields and Melting Points of Synthesized Imidazolidin-4-one Derivatives

| Compound ID | Substituents | Yield (%) | Melting Point (°C) | Reference |

| IM-1 | 3-Phenyl, 5-(4-methylphenyl) | 77.5 | 198-199 | [12] |

| Derivative 8 | 2-(p-anisyl)-3-(1-pheny-3-pyrazolidone) | 86 | 125-126 | [13] |

| Derivative 9 | 2-(p-hydroxyphenyl)-3-(1-pheny-3-pyrazolidone) | 87 | 200-202 | [13] |

| Derivative 10 | 2-(p-nitrophenyl)-3-(1-pheny-3-pyrazolidone) | 83 | 165-167 | [13] |

| Derivative 11 | 2-(p-chlorophenyl)-3-(1-pheny-3-pyrazolidone) | 85 | 185-186 | [13] |

| Enantioenriched 4-Imidazolidinone | gem-Disubstituted | up to >99 | Not Specified | [14] |

Table 2: Spectroscopic Data for a Representative Imidazolidin-4-one Derivative (IM-1)[13]

| Technique | Data |

| IR (νmax, cm-1) | 3236 (N-H), 2921 (CH₃), 1715 (C=O) |

| ¹H-NMR (δ, ppm) | 2.49 (s, 3H, Ar-CH₃), 5.52 (s, 1H, C5), 7.41–7.71 (m, 9H, aromatics), 9.21 (s, 1H, NH) |

Conclusion

The synthesis of this compound and its derivatives is well-established, with several reliable and versatile methods available to researchers. The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials. Multicomponent reactions like the Bucherer-Bergs, Strecker, and Ugi reactions are particularly powerful for creating libraries of diverse imidazolidin-4-one derivatives for drug discovery and development. The protocols and data presented in this guide offer a solid foundation for the practical synthesis and further exploration of this important class of heterocyclic compounds.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI [encyclopedia.pub]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Strecker Synthesis [organic-chemistry.org]

- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 7. Synthesis of Amino Acids: Strecker Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 8. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Imidazolidinone synthesis [organic-chemistry.org]

- 11. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. ajchem-a.com [ajchem-a.com]

- 14. Synthesis of Enantioenriched gem-Disubstituted 4-Imidazolidinones by Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Biological Potential of 1-Benzylimidazolidin-4-one and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific biological mechanism of action for 1-benzylimidazolidin-4-one is limited in publicly available scientific literature. This guide provides an in-depth overview of the known and potential mechanisms of action based on studies of structurally related imidazolidin-4-one derivatives. The information presented herein is intended to serve as a foundational resource to inform future research and drug discovery efforts.

Executive Summary

The imidazolidin-4-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse range of biological activities. Derivatives of this core structure have demonstrated promising potential as anticancer, antimicrobial, and anti-inflammatory agents. While the precise molecular mechanisms of this compound remain to be fully elucidated, research on analogous compounds suggests several plausible pathways through which it may exert its biological effects. These include the induction of apoptosis in cancer cells via the generation of reactive oxygen species (ROS) and activation of the c-Jun N-terminal kinase (JNK) signaling pathway, disruption of bacterial cell membranes, and inhibition of key inflammatory enzymes such as cyclooxygenase-2 (COX-2). This technical guide consolidates the current understanding of the biological activities of imidazolidin-4-one derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways to facilitate further investigation into this promising class of compounds.

Potential Mechanisms of Action

Based on the body of research surrounding the imidazolidin-4-one core, the following mechanisms of action are proposed for this compound and its derivatives.

Anticancer Activity: Induction of ROS-Dependent Apoptosis

Several studies on imidazolidin-4-one derivatives have highlighted their potential as anticancer agents. A key mechanism identified is the induction of apoptosis in cancer cells, a process of programmed cell death, through the generation of reactive oxygen species (ROS).

Elevated intracellular ROS levels can lead to oxidative stress, damaging cellular components such as DNA, proteins, and lipids, which in turn can trigger the apoptotic cascade. One of the critical signaling pathways activated by ROS is the c-Jun N-terminal kinase (JNK) pathway. Activation of JNK can lead to the phosphorylation of various downstream targets, ultimately resulting in the activation of caspases and the execution of apoptosis.[1][2]

Caption: Proposed ROS-dependent JNK-mediated apoptosis pathway for imidazolidin-4-one derivatives.

Antimicrobial Activity: Bacterial Membrane Disruption

Certain imidazolidin-4-one derivatives have demonstrated potent and broad-spectrum antibacterial activity. The proposed mechanism of action involves the disruption of bacterial cell membranes. By compromising the integrity of this essential barrier, these compounds can induce leakage of intracellular contents and dissipate the membrane potential, leading to bacterial cell death. This direct physical mechanism of action is advantageous as it may be less prone to the development of bacterial resistance compared to mechanisms that target specific enzymes.

Caption: Proposed mechanism of antibacterial action via membrane disruption.

Anti-inflammatory Activity: Enzyme Inhibition

The imidazolidin-4-one scaffold has also been explored for its anti-inflammatory properties. A likely mechanism is the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2). COX-2 is a key enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. By inhibiting COX-2, imidazolidin-4-one derivatives can reduce the production of prostaglandins, thereby alleviating inflammation and pain.

Caption: Inhibition of the COX-2 pathway by imidazolidin-4-one derivatives.

Quantitative Data on Imidazolidin-4-one Derivatives

The following tables summarize the quantitative biological activity data for various imidazolidin-4-one derivatives from the literature. This data can serve as a benchmark for future structure-activity relationship (SAR) studies.

Table 1: Anticancer Activity of Imidazolidin-4-one Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 9r | HCT116 (Colon) | Not specified | [1][2] |

| Compound 9r | SW620 (Colon) | Not specified | [1] |

| 2-thioxoimidazolidin-4-one analog 7e | HepG2 (Liver) | 15.49 | [3] |

| 2-thioxoimidazolidin-4-one analog | HepG-2 (Liver) | 2.33 µg/ml | [4] |

| Imidazoline derivative | HCT-116 (Colon) | 0.76 µg/ml | [4] |

Table 2: Anti-inflammatory Activity of Imidazolidin-4-one Derivatives

| Compound ID | Enzyme Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Compound 4k | COX-2 | 0.07 | >186 | [5] |

| Compound 4f | COX-2 | 0.08 | 131.59 | [5] |

| Compound 4i | COX-2 | 0.08 | >163 | [5] |

Table 3: Antimicrobial Activity of Thiazolidin-4-one and Imidazolidin-4-one Derivatives

| Compound Class | Bacterial Strain | MIC (mg/mL) | Reference |

| 2,3-diaryl-thiazolidin-4-ones | S. Typhimurium | 0.008 - 0.24 | [6] |

| 2,3-diaryl-thiazolidin-4-ones | S. aureus | 0.008 - 0.24 | [6] |

| Benzothiazolylthiazolidin-4-one | E. coli | 0.10 - 0.75 | [7] |

Experimental Protocols

The following are generalized protocols for key experiments relevant to elucidating the mechanism of action of this compound and its derivatives.

ROS-Dependent Apoptosis Assay

Objective: To determine if a compound induces apoptosis in cancer cells through the generation of reactive oxygen species.

Methodology:

-

Cell Culture: Culture selected cancer cell lines (e.g., HCT116, SW620) in appropriate media and conditions.

-

Compound Treatment: Treat cells with varying concentrations of the test compound for a specified duration. Include a vehicle control and a positive control (e.g., H₂O₂).

-

ROS Detection:

-

Following treatment, incubate the cells with a fluorescent ROS indicator dye (e.g., DCFDA).

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.

-

-

Apoptosis Assessment (Annexin V/PI Staining):

-

After treatment, harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the stained cells using a flow cytometer. Annexin V positive cells are undergoing apoptosis, while PI positive cells are necrotic.

-

-

JNK Activation (Western Blot):

-

Lyse the treated cells and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane and probe with primary antibodies against phosphorylated JNK (p-JNK) and total JNK.

-

Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. An increased p-JNK/total JNK ratio indicates JNK activation.[8][9][10]

-

References

- 1. Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biochemjournal.com [biochemjournal.com]

- 4. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dual COX-2 and 15-LOX inhibition study of novel 4-arylidine-2-mercapto-1-phenyl-1H-imidazolidin-5(4H)-ones: Design, synthesis, docking and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. abcam.cn [abcam.cn]

- 9. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Solubility and Stability of 1-Benzylimidazolidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzylimidazolidin-4-one is a heterocyclic organic compound belonging to the imidazolidinone class. This scaffold is of significant interest in medicinal chemistry, appearing in various compounds explored for a range of biological activities. A thorough understanding of the physicochemical properties of this compound, specifically its solubility and stability, is a critical prerequisite for its advancement in any research or development pipeline. These parameters are fundamental to designing valid biological assays, developing suitable formulations, and ensuring the integrity and shelf-life of the compound.

This technical guide outlines the standard methodologies for systematically evaluating the solubility and stability of this compound, in line with pharmaceutical industry best practices and regulatory guidelines.

Solubility Assessment

Solubility is a key determinant of a compound's absorption and bioavailability. The equilibrium solubility is typically determined in a range of aqueous and organic solvents.

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[1]

Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))

-

Orbital shaker with temperature control

-

Calibrated pH meter

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Validated High-Performance Liquid Chromatography (HPLC) system with UV detector

Methodology:

-

An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed vial.

-

The vials are placed in an orbital shaker and agitated at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

After agitation, the samples are allowed to stand to permit the settling of undissolved solids.

-

An aliquot of the supernatant is carefully withdrawn and filtered through a syringe filter to remove all solid particles.[1]

-

The filtrate is then diluted with an appropriate mobile phase.

-

The concentration of the dissolved compound in the diluted filtrate is quantified using a validated, stability-indicating HPLC method.[1]

-

The experiment is performed in triplicate for each solvent and temperature.

Illustrative Solubility Data

The following table represents a template for presenting solubility data for this compound.

| Solvent System | Temperature (°C) | Illustrative Solubility (mg/mL) | Qualitative Description |

| Water | 25 | 0.5 | Slightly Soluble |

| PBS (pH 7.4) | 37 | 0.8 | Slightly Soluble |

| 0.1 N HCl | 37 | 1.2 | Soluble |

| Ethanol | 25 | 15.0 | Freely Soluble |

| DMSO | 25 | > 100 | Very Soluble |

Experimental Workflow for Solubility Determination

Stability Assessment and Forced Degradation

Stability testing provides insights into how the quality of a compound changes over time under various environmental factors. Forced degradation (or stress testing) is conducted to identify likely degradation products and establish the intrinsic stability of the molecule. This information is crucial for developing stability-indicating analytical methods.

Experimental Protocol: Forced Degradation Studies

Objective: To evaluate the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions as recommended by ICH guidelines.[1]

Methodology: A solution of this compound (e.g., 1 mg/mL in a suitable solvent) is subjected to the following conditions:

-

Acidic Hydrolysis: The solution is mixed with 0.1 N HCl and kept at 60°C for up to 48 hours.

-

Alkaline Hydrolysis: The solution is mixed with 0.1 N NaOH and kept at 60°C for up to 48 hours. The imidazolidinone ring is susceptible to hydrolysis, particularly under basic conditions.

-

Neutral Hydrolysis: The solution is mixed with water and kept at 60°C for up to 48 hours.

-

Oxidative Degradation: The solution is mixed with 3% hydrogen peroxide (H₂O₂) and stored at room temperature for up to 48 hours.

-

Thermal Degradation: The solid compound is placed in a thermostatically controlled oven at 80°C for 72 hours.

-

Photostability: The solution is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample is kept in the dark.

Analysis: Samples are collected at various time points (e.g., 0, 2, 8, 24, 48 hours) and analyzed by a validated stability-indicating HPLC-UV method. The percentage of degradation is calculated by comparing the peak area of the parent compound to its initial area. Mass balance should be assessed to ensure that all degradation products are accounted for.

Illustrative Stability Data

The following table provides a template for summarizing forced degradation results.

| Stress Condition | Time (hours) | Illustrative % Degradation | No. of Degradants | Observations |

| 0.1 N HCl (60°C) | 24 | ~ 5% | 1 | Minor degradation observed. |

| 0.1 N NaOH (60°C) | 8 | ~ 25% | 2 | Significant degradation; potential ring opening. |

| Water (60°C) | 48 | < 2% | 0 | Compound is relatively stable in neutral water. |

| 3% H₂O₂ (RT) | 24 | ~ 8% | 1 | Moderate sensitivity to oxidation. |

| Thermal (80°C, solid) | 72 | < 1% | 0 | Thermally stable in solid form. |

| Photolytic (ICH Q1B) | - | ~ 10% | 1 | Compound shows some photosensitivity. |

Plausible Degradation Pathway: Hydrolysis

The primary degradation pathway for this compound under hydrolytic conditions, especially alkaline, is likely the cleavage of the amide bond within the imidazolidinone ring.

Conclusion

This guide presents a systematic approach for the comprehensive evaluation of the solubility and stability of this compound. The described protocols, including the shake-flask method for solubility and a comprehensive forced degradation study, are essential for generating the foundational physicochemical data required for any drug discovery and development program. The illustrative data tables and workflow diagrams provide a clear template for experimental design and data presentation. A thorough characterization of these properties is indispensable for making informed decisions during lead optimization, formulation development, and regulatory submission.

References

The Diverse Biological Activities of Imidazolidine-4-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The imidazolidine-4-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide provides an in-depth overview of the core biological properties of imidazolidine-4-one derivatives, focusing on their anticancer, antimicrobial, and anticonvulsant effects. The information is presented to facilitate research and drug development efforts in these critical therapeutic areas.

Core Biological Activities

Imidazolidine-4-one derivatives have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for drug discovery. The core structure allows for diverse substitutions, enabling the fine-tuning of their biological profiles. Key activities reported in the literature include:

-

Anticancer Activity: A significant number of imidazolidine-4-one derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Mechanistic studies have revealed that some of these compounds induce apoptosis through the generation of reactive oxygen species (ROS) and activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1]

-

Antimicrobial Activity: The imidazolidine-4-one nucleus is a key feature in a variety of compounds exhibiting potent antibacterial and antifungal properties. These derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.

-

Anticonvulsant Activity: Several imidazolidine-4-one derivatives have been investigated for their potential to manage seizures. Their efficacy has been demonstrated in preclinical models of epilepsy, such as the maximal electroshock (MES) seizure test.

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative biological data for various imidazolidine-4-one derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Imidazolidine-4-one Derivatives (IC50 Values)

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 9r | HCT116 (Colon) | 9.44 | [1] |

| SW620 (Colon) | 10.95 | [1] | |

| Compound 7 | HepG-2 (Liver) | >100 (approx.) | [2] |

| HCT-116 (Colon) | >100 (approx.) | [2] | |

| Compound 9 | HepG-2 (Liver) | 74.21 (µg/mL) | [2] |

| HCT-116 (Colon) | 72.46 (µg/mL) | [2] | |

| 2-thioxoimidazolidin-4-one derivative 2 | HepG2 (Liver) | 0.18 | [3] |

| 2-thioxoimidazolidin-4-one derivative 4 | HepG2 (Liver) | 0.017 | [3] |

| Imidazolidine-2,4-dione derivative 3e | MCF-7 (Breast) | LD50: 20.4 (µg/mL) | [4] |

Note: IC50 is the half-maximal inhibitory concentration. Data presented in µg/mL has been noted accordingly.

Table 2: Antimicrobial Activity of Imidazolidine-4-one Derivatives (MIC Values)

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Imidazolidine derivative 4d | Escherichia coli | - | [5] |

| Imidazolidine derivative 4f | Escherichia coli | - | [5] |

| Benzoylaminocarbothioyl pyrrolidine 3a | C. krusei | 25 | [6] |

| Benzoylaminocarbothioyl pyrrolidines 3a-e, 5b | C. albicans, C. krusei, C. parapsilosis, C. tropicalis, C. glabrata | 50-100 | [6] |

| Benzoylaminocarbothioyl pyrrolidines 3b-e | Gram-negative and Gram-positive bacteria | 100-400 | [6] |

Note: MIC is the minimum inhibitory concentration. Some data from reference[5] indicated enhanced activity against Gram-negative bacteria compared to gentamycin, but specific MIC values were not provided in the abstract.

Table 3: Anticonvulsant Activity of Imidazolidine-4-one Derivatives (ED50 Values)

| Compound ID | Animal Model | Test | ED50 (mg/kg) | Reference |

| 2-(4-(pentyloxy)phenylimino)thiazolidin-4-one (5d) | Mice | MES | 18.5 | [7] |

| Mice | sc-PTZ | 15.3 | [7] | |

| N-substituted α-hydroxyimide 1g | Mice | MES | 29 | [8] |

Note: ED50 is the median effective dose. The MES test evaluates protection against generalized tonic-clonic seizures, while the sc-PTZ test is a model for absence seizures.

Experimental Protocols

Detailed methodologies for key biological assays are provided below to facilitate the replication and validation of these findings.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the imidazolidine-4-one derivatives and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Compound Dilutions: Perform serial two-fold dilutions of the imidazolidine-4-one derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbe only) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Test

The MES test is a preclinical model for generalized tonic-clonic seizures.

-

Animal Preparation: Use adult male mice or rats, allowing them to acclimatize to the laboratory environment.

-

Compound Administration: Administer the imidazolidine-4-one derivatives intraperitoneally or orally at various doses. A vehicle control group and a standard anticonvulsant drug (e.g., phenytoin) group should be included.

-

Electroshock Application: At the time of peak effect of the compound, apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) via corneal or auricular electrodes.

-

Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.

-

ED50 Determination: Calculate the ED50 value, which is the dose of the compound that protects 50% of the animals from the tonic hindlimb extension.

Mandatory Visualizations

Signaling Pathway: ROS-Dependent Apoptosis

Several imidazolidine-4-one derivatives exert their anticancer effects by inducing the production of reactive oxygen species (ROS), which in turn activates the JNK signaling pathway, leading to apoptosis.

Caption: ROS-dependent JNK-mediated apoptotic pathway induced by imidazolidine-4-one derivatives.

Experimental Workflow: General Synthesis of Imidazolidine-4-ones

A common synthetic route to imidazolidine-4-one derivatives involves a multi-component reaction or a cyclization approach. A generalized workflow is depicted below.

Caption: Generalized synthetic workflow for imidazolidine-4-one derivatives.

References

- 1. Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell [mdpi.com]

- 2. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scialert.net [scialert.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Anticonvulsant properties of 3-oxo- and 3-imino-4-substituted 1,2,5-thiadiazolidine 1,1-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

The Ascendant Role of 1-Benzylimidazolidin-4-one in Asymmetric Synthesis: A Technical Guide

For Immediate Release

In the landscape of modern synthetic chemistry, the quest for stereochemical control remains a paramount objective. For researchers, scientists, and professionals in drug development, the ability to selectively synthesize a single enantiomer of a chiral molecule is critical. This in-depth technical guide explores the utility of 1-benzylimidazolidin-4-one as a robust chiral auxiliary in asymmetric synthesis. This guide will detail its synthesis, application in key carbon-carbon bond-forming reactions, and methods for its subsequent removal, providing a comprehensive resource for chemists at the forefront of innovation.

Introduction to Chiral Auxiliaries and the Imidazolidin-4-one Scaffold

Asymmetric synthesis is a cornerstone of modern organic chemistry, with chiral auxiliaries representing a powerful and reliable strategy for inducing stereoselectivity.[1] A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation to one of two diastereomeric pathways.[1] The auxiliary is then removed, yielding an enantiomerically enriched product. The imidazolidin-4-one core has emerged as a privileged scaffold in medicinal chemistry and as a component of novel chiral ligands.[2][3] The strategic placement of a benzyl group at the N1 position of the imidazolidin-4-one ring system provides a key steric directing group, influencing the facial selectivity of reactions at a prochiral center.

Synthesis of this compound

The preparation of the this compound auxiliary can be achieved through a multi-step synthesis starting from readily available materials. A common route involves the condensation of an N-benzylated amino acid derivative with an appropriate cyclizing agent.

Experimental Protocol: Synthesis of this compound

Materials:

-

N-Benzylglycine ethyl ester

-

Paraformaldehyde

-

Triethylamine

-

Toluene

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

To a solution of N-benzylglycine ethyl ester (1.0 eq) in toluene, add paraformaldehyde (1.2 eq) and triethylamine (1.1 eq).

-

Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Application in Asymmetric Synthesis

The this compound auxiliary is employed in a variety of asymmetric transformations, including alkylations, aldol reactions, and Michael additions. The general workflow involves the acylation of the auxiliary, followed by the diastereoselective reaction and subsequent cleavage of the auxiliary.

Diagram 1: General Experimental Workflow

A generalized workflow for the application of this compound as a chiral auxiliary.

Asymmetric Alkylation

The diastereoselective alkylation of enolates derived from N-acyl-1-benzylimidazolidin-4-ones provides a reliable method for the synthesis of chiral carboxylic acid derivatives. The bulky benzyl group on the auxiliary effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face.

Table 1: Representative Data for Asymmetric Alkylation

| Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) |

| Benzyl bromide | LDA | >95:5 | 85-95 |

| Allyl iodide | NaHMDS | >95:5 | 80-90 |

| Methyl iodide | LDA | >90:10 | 88-96 |

| Ethyl iodide | KHMDS | >92:8 | 82-93 |

Note: Data is representative and may vary based on specific substrates and reaction conditions.

Experimental Protocol: Asymmetric Benzylation

Materials:

-

N-Propionyl-1-benzylimidazolidin-4-one

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium Diisopropylamide (LDA)

-

Benzyl bromide

-

Saturated aqueous Ammonium Chloride

Procedure:

-

Dissolve N-propionyl-1-benzylimidazolidin-4-one (1.0 eq) in anhydrous THF under an argon atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add a solution of LDA (1.1 eq) in THF dropwise.

-

Stir the mixture at -78 °C for 30 minutes to form the lithium enolate.

-

Add benzyl bromide (1.2 eq) dropwise.

-

Stir the reaction at -78 °C until completion (monitored by TLC).

-

Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Determine the diastereomeric ratio by ¹H NMR or HPLC analysis of the crude product.

-

Purify the product by flash column chromatography.

Diagram 2: Proposed Stereochemical Model for Asymmetric Alkylation

Facial shielding by the benzyl group directs the electrophile.

Asymmetric Aldol Reactions

Similar to alkylations, aldol reactions of boron or lithium enolates derived from N-acyl-1-benzylimidazolidin-4-ones proceed with a high degree of diastereoselectivity to afford syn-aldol adducts.

Table 2: Representative Data for Asymmetric Aldol Reactions

| Aldehyde | Lewis Acid/Base | Diastereomeric Ratio (syn:anti) | Yield (%) |

| Isobutyraldehyde | Bu₂BOTf, DIPEA | >98:2 | 80-90 |

| Benzaldehyde | LiHMDS | >95:5 | 85-95 |

| Acetaldehyde | TiCl₄, DIPEA | >97:3 | 75-85 |

Note: Data is representative and may vary based on specific substrates and reaction conditions.

Asymmetric Michael Additions

The conjugate addition of enolates derived from this auxiliary to α,β-unsaturated carbonyl compounds provides access to chiral 1,5-dicarbonyl compounds with high diastereoselectivity.

Table 3: Representative Data for Asymmetric Michael Additions

| Michael Acceptor | Base | Diastereomeric Ratio (d.r.) | Yield (%) |

| Methyl acrylate | LDA | >90:10 | 70-80 |

| Cyclohexenone | KHMDS | >95:5 | 75-85 |

| Crotonaldehyde | NaHMDS | >92:8 | 65-75 |

Note: Data is representative and may vary based on specific substrates and reaction conditions.

Cleavage of the Chiral Auxiliary

A critical step in the synthetic sequence is the mild and efficient removal of the chiral auxiliary to unmask the desired chiral product and allow for the recovery of the auxiliary.[4] Various methods can be employed depending on the desired functional group.

Table 4: Cleavage Methods for N-Acyl-1-benzylimidazolidin-4-ones

| Desired Product | Reagents | Typical Yield (%) |

| Carboxylic Acid | LiOH, H₂O₂ | 85-95 |

| Primary Alcohol | LiBH₄ or LiAlH₄ | 80-95 |

| Aldehyde | DIBAL-H | 70-85 |

| Methyl Ester | NaOMe, MeOH | 80-90 |

Experimental Protocol: Hydrolytic Cleavage to a Carboxylic Acid

Materials:

-

Alkylated N-acyl-1-benzylimidazolidin-4-one

-

Tetrahydrofuran (THF)

-

Water

-

30% Hydrogen peroxide

-

Lithium hydroxide

-

Aqueous sodium sulfite

Procedure:

-

Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water.

-

Cool the solution to 0 °C.

-

Add 30% hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).

-

Stir the mixture at 0 °C for 1-4 hours.

-

Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

-

Concentrate the mixture to remove THF.

-

Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.

-

Acidify the aqueous layer to pH ~2 with 1M HCl.

-

Extract the desired carboxylic acid with ethyl acetate.

-

Dry the combined organic layers and concentrate to yield the product.

Diagram 3: Cleavage Pathways

Selective cleavage of the auxiliary to yield different functional groups.

Conclusion

This compound has demonstrated its potential as a valuable chiral auxiliary for asymmetric synthesis. Its straightforward preparation, high diastereoselectivity in key C-C bond-forming reactions, and versatile cleavage options make it an attractive tool for the synthesis of complex chiral molecules. For researchers in drug discovery and development, the reliable stereocontrol offered by this auxiliary provides a significant advantage in the efficient construction of enantiomerically pure compounds. Further exploration of its applications in a broader range of asymmetric transformations is anticipated to solidify its position in the synthetic chemist's toolkit.

References

An In-depth Technical Guide to the Structural Elucidation of Novel Imidazolidin-2-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazolidin-2-one derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2][3] This scaffold is a key structural component in a variety of biologically active molecules and FDA-approved drugs, exhibiting a wide range of therapeutic properties including antiviral, antimicrobial, anticancer, and anti-inflammatory activities.[2][3][4] The precise determination of the three-dimensional structure of novel imidazolidin-2-one derivatives is paramount for understanding their structure-activity relationships (SAR), mechanism of action, and for guiding further drug design and optimization efforts.

This technical guide provides a comprehensive overview of the modern analytical techniques and methodologies employed in the structural elucidation of novel imidazolidin-2-one derivatives. It is designed to serve as a practical resource for researchers and scientists involved in the synthesis, characterization, and development of these promising therapeutic agents. The guide covers key experimental protocols, data interpretation, and the integration of various spectroscopic and crystallographic techniques to unambiguously determine the chemical structure of these compounds.

Core Analytical Techniques

The structural elucidation of novel organic compounds, including imidazolidin-2-one derivatives, relies on a synergistic combination of several powerful analytical techniques. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and single-crystal X-ray crystallography. Each technique provides unique and complementary information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[5][6] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required for a complete and unambiguous structural assignment.[5]

1D NMR Experiments:

-

¹H NMR (Proton NMR): This is the initial and most fundamental NMR experiment. It provides information about the number of different types of protons, their chemical environment (chemical shift), the relative number of protons of each type (integration), and the number of neighboring protons (spin-spin splitting or multiplicity).[5]

-

¹³C NMR (Carbon-13 NMR): This experiment provides information about the number of different types of carbon atoms in a molecule and their chemical environment.[5]

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups, and to identify quaternary carbons.[5]

2D NMR Experiments:

2D NMR experiments are crucial for establishing the connectivity between atoms in a molecule, which is essential for assembling the final structure.

-

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings, typically over two to three bonds (²JHH, ³JHH). It is used to identify spin systems within a molecule.

-

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons with the chemical shifts of directly attached heteroatoms, most commonly ¹³C.[7] This allows for the direct assignment of protons to their corresponding carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[7] HMBC is critical for connecting different spin systems and for identifying the positions of quaternary carbons and heteroatoms.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments show correlations between protons that are close in space, regardless of whether they are connected through bonds. This information is vital for determining the stereochemistry and conformation of a molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[8] It is used to determine the molecular weight of a compound and to deduce its elemental composition. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula with a high degree of confidence.

Tandem Mass Spectrometry (MS/MS):

Tandem mass spectrometry (MS/MS) is a powerful technique that involves multiple stages of mass analysis.[9][10][11] In a typical MS/MS experiment, a precursor ion of interest is selected, fragmented, and the resulting product ions are then analyzed.[10][11] This fragmentation pattern provides valuable structural information and can be used to identify specific substructures within the molecule.[10] Common fragmentation techniques include collision-induced dissociation (CID).[11]

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present in the molecule. For imidazolidin-2-one derivatives, key characteristic absorption bands include:

-

N-H stretch: Typically observed in the range of 3200-3400 cm⁻¹.

-

C=O stretch (amide): A strong absorption band usually found between 1680 and 1750 cm⁻¹.[12][13]

-

C-N stretch: Generally appears in the 1250-1350 cm⁻¹ region.

X-ray Crystallography

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule. It provides precise information about bond lengths, bond angles, and the absolute stereochemistry of a compound.[14][15] The ability to obtain a high-quality single crystal is often the limiting factor for this technique. The structures of several imidazolidin-2-one derivatives have been confirmed by single crystal X-ray crystallographic analysis.[14][15]

Data Presentation: Summarized Spectroscopic Data

The following tables summarize typical spectroscopic data for substituted imidazolidin-2-one derivatives. Note that the exact chemical shifts and absorption frequencies will vary depending on the specific substitution pattern and the solvent used for analysis.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for the Imidazolidin-2-one Ring

| Position | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

| 1 | N-H | 5.0 - 8.0 | - | Broad singlet, exchangeable with D₂O. |

| 2 | C=O | - | 155 - 165 | Carbonyl carbon.[2][3] |

| 3 | N-H / N-R | 5.0 - 8.0 / Varies | - | Chemical shift depends on the substituent. |

| 4 | CH/CH₂ | 3.0 - 4.5 | 40 - 60 | Chemical shifts are highly dependent on substituents. |

| 5 | CH/CH₂ | 3.0 - 4.5 | 40 - 60 | Chemical shifts are highly dependent on substituents. |

Table 2: Key IR Absorption Frequencies for Imidazolidin-2-one Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium to Strong |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (amide) | 1680 - 1750 | Strong |

| N-H Bend | 1590 - 1650 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

Table 3: Common Mass Spectrometry Fragmentation Patterns

| Precursor Ion | Fragmentation Pathway | Common Fragment Ions |

| [M+H]⁺ | Cleavage of substituents | Loss of side chains |

| [M+H]⁺ | Ring opening | Fragments corresponding to the diamine precursor |

| [M+H]⁺ | Loss of CO | [M+H-28]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the structural elucidation of novel imidazolidin-2-one derivatives.

Protocol 1: NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified imidazolidin-2-one derivative.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD). The choice of solvent is critical and should be based on the solubility of the compound and the chemical shifts of interest.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

1D NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

-

Acquire DEPT-135 and DEPT-90 spectra to differentiate between CH, CH₂, CH₃, and quaternary carbons.

-

-

2D NMR Data Acquisition:

-

Acquire a gCOSY (gradient-selected COSY) spectrum to establish ¹H-¹H correlations.

-

Acquire a gHSQC (gradient-selected HSQC) spectrum to determine ¹H-¹³C one-bond correlations.

-

Acquire a gHMBC (gradient-selected HMBC) spectrum to identify long-range ¹H-¹³C correlations (2-3 bonds). Optimize the long-range coupling constant (e.g., 8 Hz) based on the expected structure.

-

If stereochemistry is a key question, acquire a NOESY or ROESY spectrum with an appropriate mixing time (e.g., 300-800 ms) to observe through-space ¹H-¹H correlations.

-

-

Data Processing and Analysis:

-

Process all spectra using appropriate software (e.g., MestReNova, TopSpin, VnmrJ). This includes Fourier transformation, phase correction, baseline correction, and referencing.

-

Integrate the ¹H NMR spectrum and analyze the chemical shifts, multiplicities, and coupling constants.

-

Analyze the 2D correlation spectra to build up molecular fragments and connect them to form the complete structure.

-

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

-

The solvent should be compatible with the chosen ionization technique (e.g., electrospray ionization - ESI).

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or by coupling the MS to a liquid chromatography (LC) system.

-

Acquire a full scan mass spectrum in positive or negative ion mode, depending on the nature of the compound. ESI is a common ionization method for imidazolidin-2-one derivatives.

-

Ensure the mass spectrometer is properly calibrated to achieve high mass accuracy (typically < 5 ppm).

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

-

Use the accurate mass to calculate the elemental composition of the molecule using a formula calculator.

-

Protocol 3: Tandem Mass Spectrometry (MS/MS)

-

Data Acquisition:

-

Following HRMS analysis, perform an MS/MS experiment on the molecular ion of interest.

-

Isolate the precursor ion in the first stage of the mass spectrometer.

-

Induce fragmentation of the isolated precursor ion using an appropriate activation method (e.g., CID) with varying collision energies.

-

Acquire the mass spectrum of the resulting product ions in the second stage of the mass spectrometer.

-

-

Data Analysis:

-

Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.

-

Correlate the observed fragments with the proposed structure of the molecule to confirm its identity and connectivity.

-

Protocol 4: X-ray Crystallography

-

Crystal Growth:

-

Grow single crystals of the imidazolidin-2-one derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents, solvent combinations, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

-

Visualizations: Workflows and Pathways

Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for the structural elucidation of a novel imidazolidin-2-one derivative.

Caption: A logical workflow for the structural elucidation of novel compounds.

Signaling Pathway Example

Many imidazolidin-2-one derivatives have been shown to interact with G-protein coupled receptors (GPCRs), such as α-adrenergic and imidazoline receptors.[14][15][16][17] The following diagram illustrates a generalized signaling pathway for an imidazolidin-2-one derivative acting as an agonist at an α₂-adrenergic receptor.

Caption: Generalized signaling pathway for an α₂-adrenergic receptor agonist.

Conclusion

The structural elucidation of novel imidazolidin-2-one derivatives is a multi-faceted process that requires the careful application and interpretation of a suite of modern analytical techniques. A systematic approach, combining high-resolution mass spectrometry for molecular formula determination, a suite of 1D and 2D NMR experiments for establishing connectivity and stereochemistry, and, when possible, single-crystal X-ray crystallography for definitive structural confirmation, is essential for unambiguous structure assignment. The detailed protocols and workflows presented in this guide provide a robust framework for researchers in the field, ultimately facilitating the discovery and development of new therapeutic agents based on the versatile imidazolidin-2-one scaffold.

References

- 1. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. omicsonline.org [omicsonline.org]

- 8. mdpi.com [mdpi.com]

- 9. Tandem Mass Spectrometry | Scilit [scilit.com]

- 10. fiveable.me [fiveable.me]

- 11. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]

- 12. New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. N-(Imidazolidin-2-ylidene)-1-arylmethanamine oxides: synthesis, structure and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 1-[(Imidazolidin-2-yl)imino]indazole. Highly alpha 2/I1 selective agonist: synthesis, X-ray structure, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of 1-Benzylimidazolidin-4-one Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazolidin-4-one scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its diverse range of biological activities. Within this class, 1-benzylimidazolidin-4-one analogs represent a specific chemical space with emerging therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of these compounds, focusing on their synthesis, biological evaluation, and potential mechanisms of action. While research directly focused on the 1-benzyl substitution pattern is nascent, this document draws upon data from structurally related imidazolidin-4-one derivatives to provide a foundational understanding for future drug discovery and development efforts. The information presented herein is intended to serve as a resource for researchers and drug development professionals interested in exploring the therapeutic applications of this promising class of molecules.

Antischistosomal Activity of Imidazolidinone Analogs

Schistosomiasis remains a significant global health problem, and the emergence of praziquantel-resistant Schistosoma strains necessitates the discovery of novel therapeutic agents. Imidazolidinone derivatives have shown promise in this area. Notably, a series of 3-benzyl-imidazolidine-2,4-dione and 3-benzyl-2-thioxo-imidazolidin-4-one analogs have been evaluated for their in vitro activity against adult Schistosoma mansoni worms.

One of the most potent compounds identified is 3-benzyl-5-(4-chloro-arylazo)-4-thioxo-imidazolidin-2-one (PT5) . This derivative demonstrated significant schistosomicidal effects, killing 100% of adult worms within 24 hours of exposure at a concentration of 58 µM.[1][2] This activity was accompanied by observable damage to the worm tegument, including the formation of bubbles and peeling, suggesting a direct cytotoxic effect.[1][2] The potent activity of the arylazo-substituted analog highlights the importance of the substituent at the 5-position of the imidazolidinone ring in conferring antischistosomal properties.[1]

Quantitative Data on Antischistosomal Activity

| Compound ID | Structure | Concentration (µM) | Time to 100% Worm Mortality | Reference |

| PT5 | 3-benzyl-5-(4-chloro-arylazo)-4-thioxo-imidazolidin-2-one | 58 | 24 hours | [1][2] |

Antibacterial Activity of Imidazolidin-4-one Analogs

The rise of antibiotic resistance is a critical threat to public health, driving the search for new classes of antibacterial agents. Imidazolidin-4-one derivatives have been investigated for their potential to address this challenge. Studies on bis-cyclic imidazolidin-4-one derivatives have demonstrated their potent and broad-spectrum antibacterial activity.[3] These compounds were designed as mimics of host defense peptides and have shown efficacy against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[3]

Mechanistic studies suggest that these imidazolidin-4-one analogs exert their antibacterial effect by disrupting the bacterial membrane.[3] This mechanism of action is advantageous as it is less likely to induce resistance compared to antibiotics that target specific enzymes.[3]

Experimental Protocols

Synthesis of 3-Benzyl-5-benzylidene-1-methyl-2-thioxo-imidazolidin-4-one Derivatives

A general synthetic route to produce 3-benzyl-5-benzylidene-1-methyl-2-thioxo-imidazolidin-4-one derivatives involves a multi-step process:[4]

-

Formation of 1-methyl-2-thioxo-imidazolidin-4-one: N-methyl-glycine (sarcosine) is reacted with ammonium thiocyanate.

-

Synthesis of Cope Esters: Substituted benzaldehydes are reacted with ethyl cyanoacetate in the presence of piperidine.

-

Michael Addition: 1-methyl-2-thioxo-imidazolidin-4-one is reacted with the Cope esters to introduce the benzylidene moiety at the 5-position.

-

Benzylation: The resulting 5-benzylidene-1-methyl-2-thioxo-imidazolidin-4-one is reacted with benzyl bromide to yield the final 3-benzyl derivative.

In Vitro Schistosomicidal Activity Assay

The following protocol was used to assess the in vitro activity of imidazolidinone derivatives against adult S. mansoni worms:[1]

-

Worm Recovery: Adult S. mansoni worms are recovered from previously infected mice.

-

Culture: The worms are kept in a culture medium.

-

Compound Exposure: The imidazolidinone derivatives are added to the culture medium at various concentrations.

-

Viability Assessment: Worm viability is observed and recorded every 24 hours for a period of eight days. Mortality and any physical alterations to the worms are noted.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by this compound analogs are not yet fully elucidated, the available data on related compounds provide some insights.

General Synthesis of Imidazolidin-4-ones

The synthesis of the imidazolidin-4-one core often involves the reaction of a Schiff base with an amino acid, such as glycine or alanine.[5][6] This reaction can be carried out using conventional heating or microwave irradiation, with the latter often providing better yields and shorter reaction times.[5][6]

Caption: General synthesis of imidazolidin-4-one derivatives.

Proposed Mechanism of Antibacterial Action

For the bis-cyclic imidazolidin-4-one derivatives, the proposed mechanism of action involves the disruption of the bacterial cell membrane. This leads to leakage of cellular contents and ultimately cell death.

Caption: Proposed antibacterial mechanism of action.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a promising area for therapeutic innovation. The preliminary data on related imidazolidinone derivatives highlight their potential as antischistosomal and antibacterial agents. However, a significant gap in knowledge exists for the specific 1-benzyl substituted series.

Future research should focus on:

-

Systematic Synthesis: The synthesis and characterization of a diverse library of this compound analogs with various substituents on the benzyl ring and the imidazolidinone core.

-

Broad Biological Screening: Evaluation of these analogs against a wide range of therapeutic targets, including parasites, bacteria, viruses, and cancer cell lines.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: To identify the key structural features that govern biological activity and to guide the design of more potent and selective compounds.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by active compounds.

By addressing these research areas, the full therapeutic potential of this compound analogs can be unlocked, potentially leading to the development of new and effective treatments for a variety of diseases.

References

- 1. New imidazolidinic bioisosters: potential candidates for antischistosomal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Study of the Activity of 3-benzyl-5-(4-chloro-arylazo)-4-thioxo-imidazolidin-2-one against Schistosomiasis Mansoni in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Bis-cyclic Imidazolidine-4-one Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. eprints.umsida.ac.id [eprints.umsida.ac.id]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Diastereoselective Alkylation Using an Oxazolidinone Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and practical guidance for performing diastereoselective alkylations utilizing Evans' oxazolidinone chiral auxiliaries. This powerful technique is a cornerstone of modern asymmetric synthesis, enabling the precise construction of stereogenic centers, a critical step in the development of chiral drugs and complex natural products.

Introduction and Key Principles

The diastereoselective alkylation of N-acyl oxazolidinones, developed by David A. Evans and his coworkers, is a highly reliable and predictable method for the asymmetric synthesis of α-substituted carboxylic acid derivatives. The exceptional stereocontrol of this reaction stems from the temporary installation of a chiral auxiliary, which directs the approach of an electrophile to one of the two prochiral faces of an enolate.

The underlying principles for the high diastereoselectivity are:

-

Formation of a (Z)-Enolate: Deprotonation of the N-acyl oxazolidinone with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), selectively generates the (Z)-enolate.

-

Chelation and Rigid Conformation: The metal cation (Li⁺ or Na⁺) chelates with both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation locks the enolate into a rigid, planar conformation.

-

Steric Hindrance: The substituent at the C4 position of the oxazolidinone auxiliary (e.g., benzyl, isopropyl) sterically shields one face of the rigid enolate.

-

Diastereofacially-Controlled Alkylation: The incoming electrophile is directed to the less sterically hindered face of the enolate, resulting in the formation of one diastereomer in high excess.[1]

Following the alkylation, the chiral auxiliary can be cleanly removed under mild conditions, yielding the desired enantiomerically enriched carboxylic acid, alcohol, or other derivatives, and the auxiliary can often be recovered and reused.[2]

Data Presentation: Diastereoselective Alkylation of N-Acyl Oxazolidinones

The following table summarizes the outcomes of diastereoselective alkylations using various oxazolidinone auxiliaries, electrophiles, and reaction conditions.

| Chiral Auxiliary | N-Acyl Group | Electrophile | Base/Metal | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

| (S)-4-Benzyl-2-oxazolidinone | Propionyl | Allyl Iodide | NaN(TMS)₂ | THF | -78 | 61-77 | 98:2 | [3][4][5] |

| (S)-4-Benzyl-2-oxazolidinone | Propionyl | Benzyl Bromide | LDA | THF | -78 | 90-95 | >99:1 | [6] |

| (4S)-4-Isopropyl-2-oxazolidinone | Propionyl | Benzyl Bromide | NaHMDS | THF | -78 | Not Specified | Not Specified | [7] |

| (4R)-4-Benzyl-5,5-dimethyl-3-(phenylacetyl)-1,3-oxazolidin-2-one | Phenylacetyl | t-BuBr | ZrCl₄ / Et₃N | CHCl₃ | rt | 77 | 50:1 | [8] |

| (2R,4R)-4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate | Carboxylate | 2-Chloromethyl-isoindole-1,3-dione | LDA | THF | -78 to rt | 68 | Single diastereomer | [9][10] |

Experimental Protocols

Herein are detailed protocols for the key steps in a typical diastereoselective alkylation sequence using an oxazolidinone auxiliary.

Protocol 1: Acylation of the Chiral Auxiliary (Propionylation of (S)-4-Benzyl-2-oxazolidinone)

This protocol describes the attachment of the acyl group to the chiral auxiliary.[3]

Materials:

-

(S)-4-Benzyl-2-oxazolidinone

-

Propionic anhydride

-

Triethylamine (Et₃N)

-

4-(Dimethylamino)pyridine (DMAP)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

-

To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in toluene, add triethylamine (1.5 eq) and a catalytic amount of DMAP.

-

Add propionic anhydride (1.2 eq) dropwise to the solution.

-

Heat the reaction mixture to reflux for 30 minutes.

-

Cool the mixture to room temperature and quench with saturated aqueous NaHCO₃.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the N-propionyl oxazolidinone.

Protocol 2: Diastereoselective Alkylation with Allyl Iodide

This protocol details the alkylation of the N-acylated auxiliary.[3][4]

Materials:

-

N-Propionyl-(S)-4-benzyl-2-oxazolidinone

-

Anhydrous tetrahydrofuran (THF)

-

Sodium bis(trimethylsilyl)amide (NaN(TMS)₂, 1.0 M in THF)

-

Allyl iodide

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add NaN(TMS)₂ (1.05 eq) dropwise via syringe. Stir the mixture for 30 minutes at -78 °C to form the sodium enolate.

-

Add allyl iodide (1.2 eq) dropwise.

-

Stir the reaction at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the product by flash column chromatography on silica gel.

Protocol 3: Zirconium-Mediated α-Tertiary Alkylation

This protocol is for the alkylation with a sterically hindered electrophile.[8]

Materials:

-

(4R)-4-Benzyl-5,5-dimethyl-3-(phenylacetyl)-1,3-oxazolidin-2-one

-

Zirconium(IV) chloride (ZrCl₄)

-

Anhydrous chloroform (CHCl₃)

-

Triethylamine (Et₃N)

-

tert-Butyl bromide (t-BuBr)

-

0.5 M aqueous HCl

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a nitrogen-filled glovebox, charge an oven-dried vial with the N-acyl oxazolidinone (1.0 eq) and ZrCl₄ (1.05 eq).

-

Add anhydrous CHCl₃ and stir the mixture at room temperature for 10 minutes.

-

Add Et₃N (4.0 eq) followed by t-BuBr (3.0 eq).

-

Seal the vial and stir the mixture at room temperature for 24 hours.

-

Quench the reaction with 0.5 M aqueous HCl.

-

Extract the aqueous layer with CH₂Cl₂ (3x).

-

Combine the organic layers, dry over Na₂SO₄, and filter.

-

Concentrate the filtrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Protocol 4: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the auxiliary to yield the chiral carboxylic acid.[3]

Materials:

-

Alkylated N-acyl oxazolidinone

-

Tetrahydrofuran (THF)

-

Water

-

30% Hydrogen peroxide (H₂O₂)

-

Lithium hydroxide (LiOH)

-

Saturated aqueous sodium sulfite (Na₂SO₃)

-

Diethyl ether

-

Aqueous HCl (e.g., 1 M)

Procedure:

-

Dissolve the alkylated product (1.0 eq) in a 4:1 mixture of THF and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add 30% H₂O₂ (4.0 eq) followed by an aqueous solution of LiOH (2.0 eq).

-

Stir the mixture at 0 °C for 1 hour.

-

Quench the reaction by adding saturated aqueous Na₂SO₃.

-

Concentrate the mixture under reduced pressure to remove the THF.

-

Wash the aqueous residue with diethyl ether to remove the recovered chiral auxiliary.

-

Acidify the aqueous layer to pH ~2 with aqueous HCl.

-

Extract the acidified aqueous layer with ethyl acetate (3x).

-